molecular formula C38H37N3O7 B218235 8-Iodomethyl-6-propylergoline CAS No. 109297-73-6

8-Iodomethyl-6-propylergoline

Cat. No.: B218235
CAS No.: 109297-73-6
M. Wt: 394.3 g/mol
InChI Key: YUYNFFCUUGBSOR-CZZJGDGRSA-N
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Description

8-Iodomethyl-6-propylergoline is a synthetic ergoline derivative characterized by an iodomethyl substituent at the 8-position and a propyl group at the 6-position of the ergoline scaffold. Ergoline derivatives are known for their structural diversity and pharmacological relevance, particularly in modulating serotonin and dopamine receptors.

Properties

CAS No.

109297-73-6

Molecular Formula

C38H37N3O7

Molecular Weight

394.3 g/mol

IUPAC Name

(6aR,9R)-9-(iodomethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline

InChI

InChI=1S/C18H23IN2/c1-2-6-21-11-12(9-19)7-15-14-4-3-5-16-18(14)13(10-20-16)8-17(15)21/h3-5,10,12,15,17,20H,2,6-9,11H2,1H3/t12-,15?,17+/m0/s1

InChI Key

YUYNFFCUUGBSOR-CZZJGDGRSA-N

SMILES

CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CI

Isomeric SMILES

CCCN1C[C@@H](CC2[C@H]1CC3=CNC4=CC=CC2=C34)CI

Canonical SMILES

CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CI

Synonyms

8-IMPE
8-iodomethyl-6-propylergoline

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 8-Iodomethyl-6-propylergoline with two structurally related ergoline derivatives: 8-[(Methylsulfanyl)methyl]-6-propylergoline () and 6-methyl-8-[(2-propyl-1H-imidazol-1-yl)methyl]ergoline (). Key differences in substituents, molecular properties, and safety data are highlighted.

Property This compound 8-[(Methylsulfanyl)methyl]-6-propylergoline 6-methyl-8-[(2-propylimidazolyl)methyl]ergoline
Molecular Formula C₁₉H₂₅IN₂ (hypothetical) C₁₉H₂₆N₂S C₂₂H₂₈N₄
Average Molecular Mass ~432.2 g/mol (calculated) 314.491 g/mol 348.4845 g/mol
Substituent at Position 8 Iodomethyl (-CH₂I) Methylsulfanylmethyl (-CH₂SCH₃) 2-Propylimidazolylmethyl (-CH₂C₃H₅N₂)
Substituent at Position 6 Propyl (-C₃H₇) Propyl (-C₃H₇) Methyl (-CH₃)
Key Physicochemical Properties - High molecular mass due to iodine <br /> - Potential halogen bonding interactions - Sulfur contributes to lipophilicity <br /> - Moderate stability - Imidazole ring enhances polarity <br /> - Higher boiling point (573.6°C)
Safety Data - Limited available data <br /> - Potential photosensitivity due to iodine - No explicit safety data in - Flash point: 300.7°C <br /> - Hazardous upon inhalation/skin contact

Key Findings:

Substituent Effects on Molecular Properties :

  • The iodomethyl group in the target compound significantly increases molecular mass (~432 g/mol) compared to sulfur- or nitrogen-containing analogs (314–348 g/mol). This may reduce blood-brain barrier permeability but enhance halogen-mediated receptor interactions .
  • The imidazolylmethyl substituent in the third compound introduces a heteroaromatic ring, likely improving solubility in polar solvents compared to the iodomethyl and methylsulfanyl analogs .

The imidazolylmethyl derivative has a high boiling point (573.6°C) and flash point (300.7°C), suggesting thermal stability but requiring stringent handling protocols due to inhalation risks .

Structural-Activity Relationships (SAR) :

  • The propyl group at position 6 (shared by the target compound and the sulfur analog) may enhance lipophilicity and receptor binding duration compared to the methyl group in the imidazolylmethyl derivative .
  • The iodine atom could confer unique pharmacokinetic profiles, such as prolonged half-life or altered metabolic pathways, though empirical data are needed to confirm this.

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